

IUPAC name for Diisopropyl carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diisopropyl carbamate*

Cat. No.: *B141130*

[Get Quote](#)

An In-Depth Technical Guide to **Diisopropyl Bicarbamate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

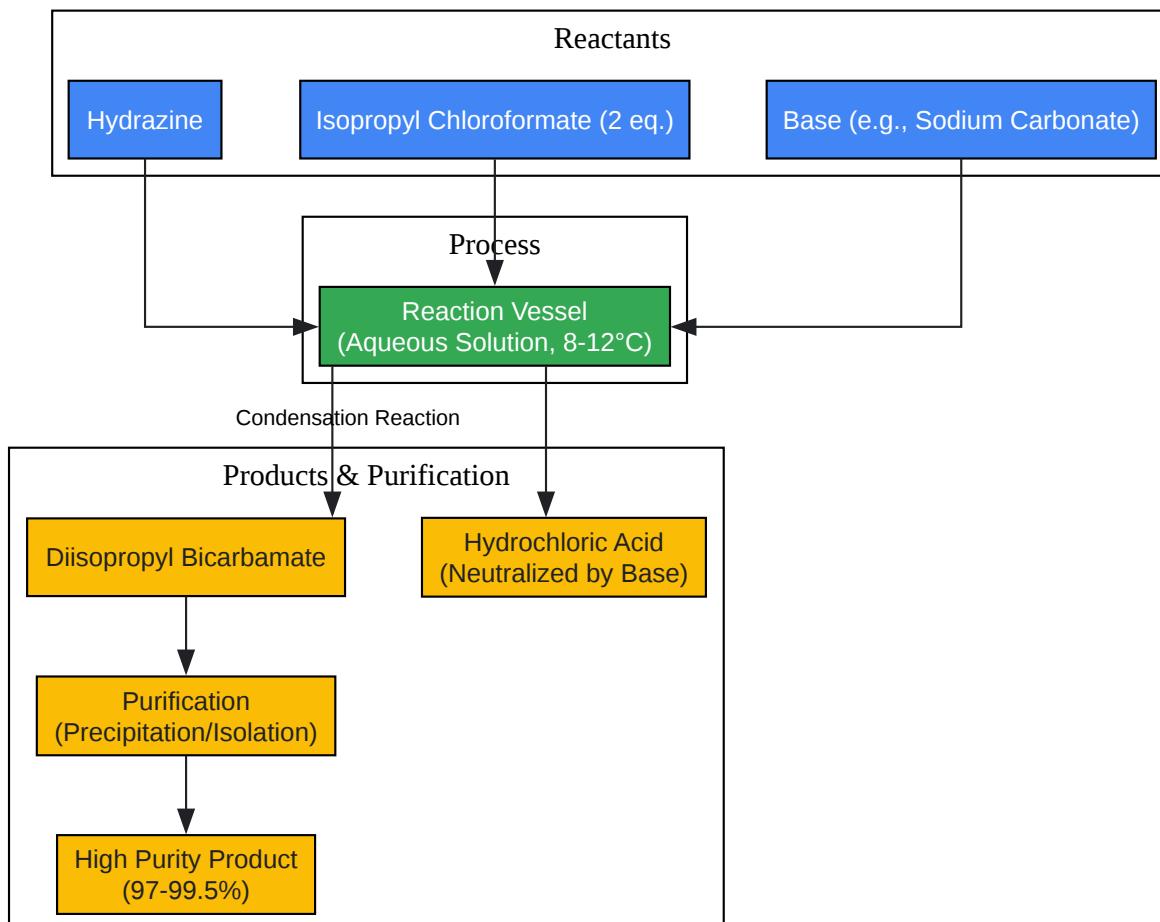
Diisopropyl bicarbamate, with the IUPAC name propan-2-yl N-(propan-2-ylloxycarbonylamino)carbamate, is a chemical reagent with growing interest in the fields of synthetic organic chemistry and pharmaceutical development.^{[1][2][3]} Its utility stems from its role as a versatile intermediate, a building block for more complex molecular architectures, and its potential application in protective group chemistry.^[3] This document provides a comprehensive overview of **diisopropyl bicarbamate**, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in organic synthesis.

Chemical Identity and Properties

Diisopropyl bicarbamate is also known by several synonyms, including Diisopropyl hydrazodicarboxylate and 1,2-Hydrazinedicarboxylic acid, bis(1-methylethyl) ester.^[2] The fundamental physicochemical properties of **diisopropyl bicarbamate** are summarized in the table below, providing a ready reference for laboratory and developmental applications.

Property	Value	Source
IUPAC Name	propan-2-yl N-(propan-2-yl oxycarbonylamino)carbamate	[1] [2]
CAS Number	19740-72-8	[1]
Molecular Formula	C ₈ H ₁₆ N ₂ O ₄	[1]
Molecular Weight	204.22 g/mol	[1]
Melting Point	270°C	[1]
Boiling Point	271.5°C at 760 mmHg	
Density	1.098 g/cm ³	
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Canonical SMILES	CC(C)OC(=O)NNC(=O)OC(C)C	[1]
InChIKey	FBZULTVJWVCJQV-UHFFFAOYSA-N	[1]

Synthesis of Diisopropyl Bicarbamate


The most established and widely utilized method for the synthesis of **diisopropyl bicarbamate** is the condensation reaction between hydrazine and isopropyl chloroformate.[\[3\]](#) This reaction is efficient and can be adapted for both laboratory-scale synthesis and industrial production.[\[3\]](#)

General Reaction Scheme

The overall chemical transformation is as follows:

Due to the generation of hydrochloric acid as a byproduct, the reaction is typically conducted in the presence of a base to neutralize the acid and drive the reaction to completion.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Diisopropyl Bicarbamate**.

Detailed Experimental Protocol (Industrial Scale)

This protocol is adapted from established industrial manufacturing processes, which report high yields and purity.^[3]

Materials:

- Hydrazine hydrate

- Isopropyl chloroformate
- Sodium carbonate
- Water

Procedure:

- Prepare an aqueous solution of hydrazine and sodium carbonate in a suitable reaction vessel. The sodium carbonate acts as a neutralizing agent for the hydrochloric acid byproduct.[3]
- Cool the reaction mixture to between 8-12°C. It is crucial to maintain this temperature range throughout the addition of isopropyl chloroformate to minimize side reactions.[3]
- Slowly add isopropyl chloroformate to the cooled solution under vigorous stirring. The dropwise addition helps to control the exothermic nature of the reaction.
- After the addition is complete, continue to stir the mixture at the specified temperature until the reaction is complete (monitoring by an appropriate technique such as TLC or HPLC is recommended).
- The product, **diisopropyl bicarbamate**, will precipitate out of the aqueous solution.
- Isolate the solid product by filtration.
- Wash the isolated product with water to remove any remaining salts and impurities.
- Dry the product under vacuum to obtain **diisopropyl bicarbamate** with a reported purity of 97-99.5% and a yield of 92-97%. [3]

Applications in Synthetic Chemistry

Diisopropyl bicarbamate serves as a valuable reagent in a variety of organic transformations, primarily as a building block and a precursor for other functional molecules.[3]

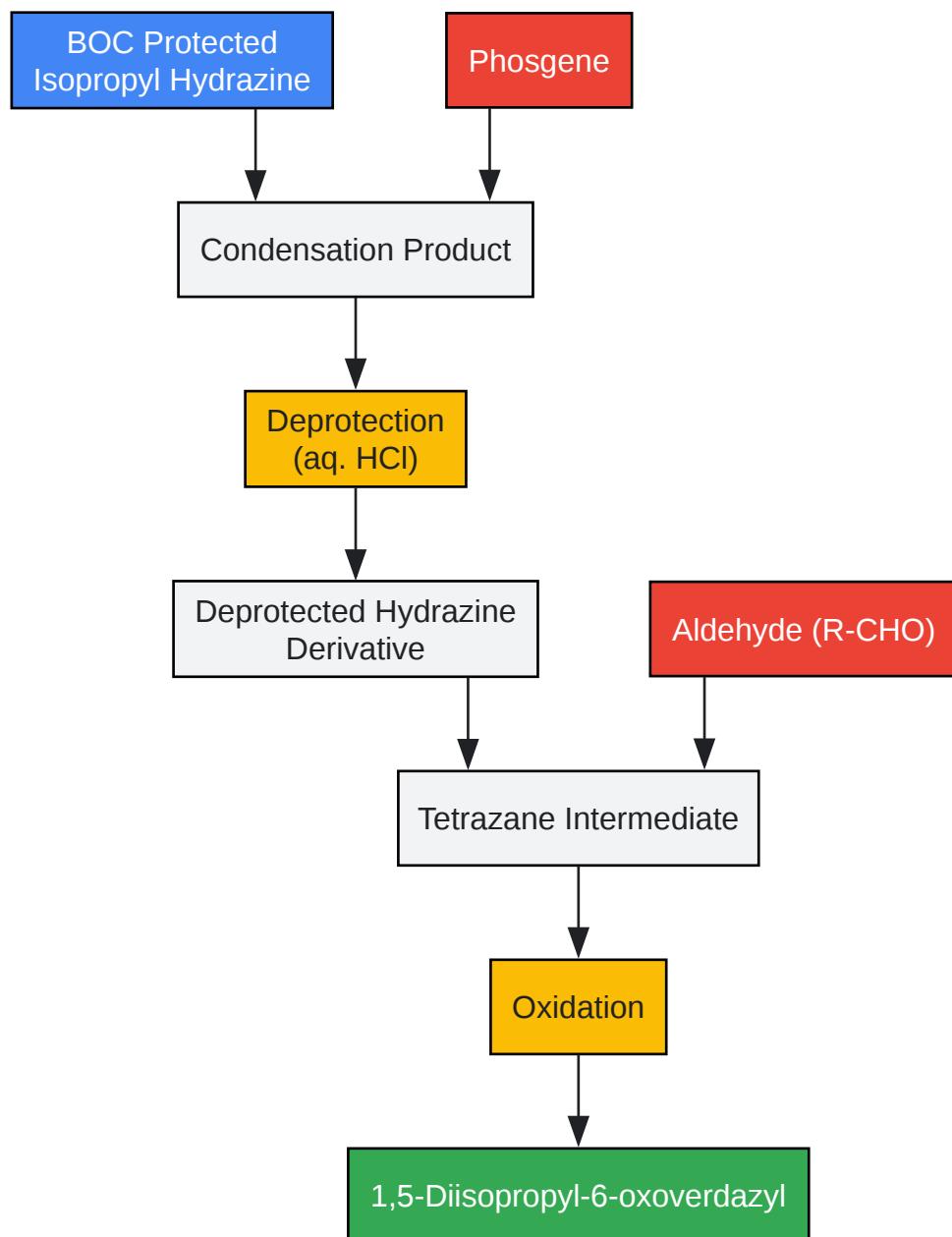
Role in Protective Group Chemistry

The diisopropyl carbamate moieties can be considered as protecting groups for the parent hydrazine molecule.^[3] By converting the highly nucleophilic amino groups of hydrazine into carbamates, their reactivity is significantly reduced.^[3] This allows for selective reactions at other sites of a molecule. While not as common as Boc or Cbz protecting groups, it has been explored for its potential in amine protection.^[3]

Precursor to Heterocyclic Compounds

A notable application of **diisopropyl bicarbamate** is in the synthesis of stable free radicals, such as 1,5-diisopropyl-6-oxo-verdazyls.^[2] These compounds have applications as spin labels and as ligands for metal ions.^[2] The synthesis of these verdazyls involves a multi-step process where a BOC-protected isopropyl hydrazine is often used as a starting material, highlighting the utility of carbamate-protected hydrazines in the construction of complex heterocyclic systems.^[2]

Relationship to Diisopropyl Azodicarboxylate (DIAD)


Diisopropyl bicarbamate is structurally and synthetically related to diisopropyl azodicarboxylate (DIAD), a widely used oxidizing agent, particularly in the Mitsunobu reaction.^[3] The key difference is the single bond between the nitrogen atoms in **diisopropyl bicarbamate** versus the double bond in DIAD. This structural distinction dictates their different chemical reactivity and applications.

Experimental Protocols for Applications

While specific, widely adopted protocols for the use of **diisopropyl bicarbamate** as a protecting group are not extensively documented, its application as a synthetic precursor is more established.

Synthesis of 1,5-Diisopropyl-6-oxoverdazyls (Conceptual Pathway)

The synthesis of verdazyl radicals demonstrates the utility of protected hydrazine derivatives. A general, conceptual pathway is outlined below.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for Verdazyl synthesis.

Spectroscopic and Analytical Characterization

The structural elucidation of **diisopropyl bicarbamate** is typically achieved through standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR are essential for confirming the molecular structure. The ^1H NMR spectrum would show characteristic signals for the isopropyl methine and methyl protons. The ^{13}C NMR spectrum would display signals for the carbonyl carbons of the carbamate groups, as well as the methine and methyl carbons of the isopropyl groups.[3]
- Purity Assessment: Quantitative NMR (qNMR) can be employed for a highly accurate determination of purity.[3]

Conclusion and Future Directions

Diisopropyl bicarbamate is a valuable reagent in organic synthesis with established protocols for its production. Its primary applications are as a building block for more complex molecules and as a precursor in the synthesis of heterocyclic compounds. Future research may focus on expanding its utility in protective group strategies, developing greener synthetic routes for its production, and exploring its potential in the synthesis of novel, pharmacologically active compounds. The structural relationship to DIAD also suggests that its reactivity profile could be further explored for novel chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisopropyl Bicarbamate|Research Use Only [benchchem.com]
- 2. sjsu.edu [sjsu.edu]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [IUPAC name for Diisopropyl bicarbamate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141130#iupac-name-for-diisopropyl-bicarbamate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com